2-Amino-2-(pyridin-4-YL)propanoic acid hcl
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Overview
Description
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives It is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method involves the use of zinc dust and formic acid to facilitate the reaction . The reaction conditions often include the use of ethanol and water as solvents, with the addition of concentrated hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the functional groups involved .
Scientific Research Applications
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist for certain receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: This compound is similar in structure but has different properties and applications.
2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride: Another similar compound with distinct chemical and biological characteristics.
Uniqueness
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with various molecular targets in a distinct manner.
Properties
Molecular Formula |
C8H12Cl2N2O2 |
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Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-amino-2-pyridin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-2-4-10-5-3-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H |
InChI Key |
OSWJOGLUXMCNES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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